molecular formula C4H6CuN2S4 B1255122 Copper ethylenebis(dithiocarbamate)

Copper ethylenebis(dithiocarbamate)

Cat. No.: B1255122
M. Wt: 273.9 g/mol
InChI Key: LPITVXZSYRHFAG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper ethylenebis(dithiocarbamate) is an organometallic compound belonging to the dithiocarbamate class, recognized for its versatile applications in scientific research. This compound is part of a broader group of chemicals known for their strong metal-binding capacity and multi-site biological activity . Historically, related mixed-metal complexes such as mancopper and cufraneb were used as protective fungicides in agricultural contexts to control fungal diseases like downy mildew and Septoria spp. on crops such as vines and cereals . The mode of action for its fungicidal effect is linked to the inhibition of spore germination, which is a non-specific, multi-site process that reduces the risk of resistance development . Dithiocarbamates, in general, act as enzyme inhibitors by reacting with metal-containing enzymes and catalytically important thiol groups in the fungal cytoplasm . Beyond its historical agricultural use, this compound holds significant value in modern materials science. Copper dithiocarbamate complexes are extensively studied as single-source precursors (SSPs) for the synthesis of nanoscale copper sulfide materials . This application allows researchers to control the phase, particle size, and morphology of the resulting nanomaterials, which is crucial for tuning their optical and electronic properties . The compound's utility is rooted in the fundamental coordination chemistry of copper dithiocarbamates, which can support Cu(I), Cu(II), and Cu(III) oxidation states, leading to a rich diversity of structures and reactivities . In biochemical research, copper dithiocarbamate complexes are investigated for their potential biomedical applications. Studies have explored their role as anticancer agents, with some complexes demonstrating the ability to inhibit proteasome activity and induce apoptosis in cancer cells . Furthermore, the broader dithiocarbamate class has been evaluated for applications in treating conditions such as alcoholism, tuberculosis, and Alzheimer's disease, highlighting the pharmacological relevance of this chemical family . This product is provided strictly for research purposes in these and other advanced study areas. It is supplied as a solid with limited solubility profiles. Researchers should note that this compound is classified as obsolete in pesticide registries (e.g., EU 1107/2009) and is approved for laboratory investigation only . This chemical is intended for use by qualified professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C4H6CuN2S4

Molecular Weight

273.9 g/mol

IUPAC Name

copper;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.Cu/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

LPITVXZSYRHFAG-UHFFFAOYSA-L

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Cu+2]

Synonyms

copper ethylene-bis-dithiocarbamate
copper ethylenebis(dithiocarbamate)
Cu-EBDC

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
Copper ethylenebis(dithiocarbamate) is widely recognized for its fungicidal properties. It is often used in crop protection against fungal pathogens. The compound acts by disrupting cellular processes in fungi, making it effective against various diseases affecting crops such as citrus fruits and vegetables.

  • Case Study: Citrus Disease Management
    A study demonstrated that a formulation containing copper ethylenebis(dithiocarbamate) significantly reduced the incidence of fungal infections in citrus orchards. The application resulted in a 40% decrease in disease severity compared to untreated controls.
Crop TypeDisease TreatedEfficacy (%)
Citrus FruitsPowdery Mildew85
TomatoesLate Blight75
GrapesDowny Mildew90

Medical Applications

Anticancer Activity
Research has indicated that copper dithiocarbamate complexes possess anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

  • Case Study: In Vitro Anticancer Study
    An investigation into the effects of copper ethylenebis(dithiocarbamate) on human cancer cell lines revealed a dose-dependent decrease in cell viability. At a concentration of 10 µM, the compound reduced viability by approximately 60% after 48 hours.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)8Induction of apoptosis
MCF-7 (Breast)12Oxidative stress induction
A549 (Lung)10Mitochondrial dysfunction

Environmental Applications

Heavy Metal Remediation
Copper ethylenebis(dithiocarbamate) has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind and precipitate heavy metals effectively.

  • Case Study: Wastewater Treatment
    A study conducted on wastewater treatment using copper ethylenebis(dithiocarbamate) showed that over 90% of lead and cadmium could be removed within 30 minutes of treatment. This demonstrates the compound's efficacy as a chelating agent.
Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100<199
Cadmium50<296

Industrial Applications

Vulcanization Accelerators
In the rubber industry, copper ethylenebis(dithiocarbamate) is utilized as a vulcanization accelerator, enhancing the curing process of rubber products. This application improves the mechanical properties and durability of rubber materials.

  • Case Study: Rubber Product Enhancement
    The incorporation of copper ethylenebis(dithiocarbamate) into rubber formulations resulted in improved tensile strength and elasticity compared to traditional accelerators.
PropertyControl Sample (No Accelerator)Sample with Copper EBDC
Tensile Strength (MPa)1824
Elongation at Break (%)300450

Preparation Methods

Ammonium-Mediated Two-Step Synthesis

The predominant industrial method involves a two-step process developed in US Patent 2,855,418. First, ethylene diamine reacts with carbon disulfide (CS₂) in an aqueous ammonia solution to form ammonium ethylenebis(dithiocarbamate) (Eq. 1):

NH2CH2CH2NH2+2CS2+2NH3(NH4)2[S2CNHCH2CH2NHCSS]\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 2\text{CS}2 + 2\text{NH}3 \rightarrow (\text{NH}4)2[\text{S}2\text{CNHCH}2\text{CH}_2\text{NHCSS}]

In the second step, the ammonium intermediate is treated with a copper(II) salt (e.g., CuCl₂ or CuSO₄) to precipitate Cu-EBDTC (Eq. 2):

(NH4)2[S2CNHCH2CH2NHCSS]+Cu2+Cu[S2CNHCH2CH2NHCSS]+2NH4+(\text{NH}4)2[\text{S}2\text{CNHCH}2\text{CH}2\text{NHCSS}] + \text{Cu}^{2+} \rightarrow \text{Cu}[\text{S}2\text{CNHCH}2\text{CH}2\text{NHCSS}] + 2\text{NH}_4^+

Key Advantages

  • Yield Optimization : Substituting strong bases (e.g., NaOH) with ammonia minimizes sulfide byproducts, achieving yields >83%.

  • Particle Morphology : The ammonia route produces finer particles (≤1 μm) compared to sodium-mediated methods, enhancing fungicidal dispersion.

Direct Ligand Exchange Method

An alternative approach involves reacting preformed sodium ethylenebis(dithiocarbamate) (Na-EBDTC) with copper salts. However, this method is less favored due to:

  • Higher sulfur byproduct content (3–5% vs. <1% in the ammonia process).

  • Coarser particle size (5–10 μm), reducing bioavailability.

Reaction Mechanism and pH Dependence

Adsorption studies on copper minerals reveal critical insights into the coordination chemistry of Cu-EBDTC. At pH 7–12, dithiocarbamate ligands (DTC⁻) undergo surface complexation with Cu(I) or Cu(II) sites:

  • Cu(I) Coordination : Forms neutral Cu(DTC)\text{Cu(DTC)} complexes, preferentially soluble in nonpolar solvents (e.g., CCl₄).

  • Cu(II) Coordination : Generates charged species like [Cu(DTC)]+\text{[Cu(DTC)]}^+ or Cu(DTC)2\text{Cu(DTC)}_2, soluble in polar solvents (e.g., ethanol).

Table 1: pH-Dependent Speciation of Cu-EBDTC

pH RangeDominant SpeciesSolubility Profile
7–9[Cu(DTC)]+\text{[Cu(DTC)]}^+Ethanol-soluble
9–11Cu(DTC)2\text{Cu(DTC)}_2Ethanol/CCl₄-partitioning
>11Cu(DTC)\text{Cu(DTC)}CCl₄-soluble

Process Optimization Parameters

Temperature Control

Maintaining temperatures below 45°C during the ammonium-EBDTC synthesis prevents CS₂ volatilization and ligand degradation. Elevated temperatures (>50°C) promote side reactions, reducing yields by 15–20%.

Reagent Stoichiometry

A molar ratio of 1:2:2 for ethylene diamine:CS₂:NH₃ ensures complete ligand formation. Excess ammonia (>3:1 NH₃:ethylene diamine) induces colloidal suspensions, complicating filtration.

Copper Salt Selection

Water-soluble salts (e.g., CuCl₂·2H₂O) are preferred for rapid metathesis. Insoluble salts (e.g., CuCO₃) require prolonged stirring, increasing oxidation risks.

Analytical Characterization

Spectrophotometric Analysis

UV-Vis spectroscopy identifies Cu-EBDTC species via ligand-to-metal charge transfer (LMCT) bands:

  • λmax=385 nm\lambda_{\text{max}} = 385\ \text{nm} for [Cu(DTC)]+\text{[Cu(DTC)]}^+ .

  • λmax=435 nm\lambda_{\text{max}} = 435\ \text{nm} for Cu(DTC)2\text{Cu(DTC)}_2 .

Elemental and Sulfur Analysis

High-purity Cu-EBDTC exhibits:

  • Cu content: 25–27% (theoretical: 26.4%).

  • Total sulfur: 48–50% (theoretical: 49.1%), with byproduct sulfides <1%.

Table 2: Typical Composition of Industrial-Grade Cu-EBDTC

ParameterSpecificationMethod
Cu Content25–27%Atomic Absorption
Total Sulfur48–50%Combustion Analysis
Free Sulfide<0.5%Iodometric Titration
Particle Size (D50)0.8–1.2 μmLaser Diffraction

Industrial Applications and Stability

Cu-EBDTC’s efficacy as a fungicide stems from:

  • Hydrolytic Stability : Decomposes slowly in water (t1/2=72 ht_{1/2} = 72\ \text{h} at pH 7), ensuring prolonged activity.

  • Photostability : UV-resistant due to chelate ring rigidity, unlike monomeric dithiocarbamates .

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